2,4,4-Trimethyl-2-pentene

Catalog No.
S748787
CAS No.
107-40-4
M.F
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4-Trimethyl-2-pentene

CAS Number

107-40-4

Product Name

2,4,4-Trimethyl-2-pentene

IUPAC Name

2,4,4-trimethylpent-2-ene

Molecular Formula

C8H16
CH3C(CH3)=CHC(CH3)3
C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h6H,1-5H3

InChI Key

LAAVYEUJEMRIGF-UHFFFAOYSA-N

SMILES

CC(=CC(C)(C)C)C

solubility

Insoluble in water; soluble in ethyl ether, benzene, chloroform.
Solubility in water: none

Canonical SMILES

CC(=CC(C)(C)C)C

The exact mass of the compound 2,4,4-Trimethyl-2-pentene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethyl ether, benzene, chloroform.solubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,4-Trimethyl-2-pentene (also known as β-diisobutylene) is a highly branched, sterically hindered internal alkene. It is a key constituent of commercial diisobutylene, typically found as a minor component (approximately 20%) alongside its terminal-alkene counterpart, 2,4,4-trimethyl-1-pentene[1]. As a trisubstituted alkene with a bulky tert-butyl group adjacent to the double bond, it exhibits distinct thermodynamic stability, hydrogenation barriers, and electrophilic reactivity compared to standard linear or terminal alkenes. In industrial and laboratory settings, it is utilized as a specialized precursor for high-octane fuel additives (such as isooctane and 2-methoxy-2,4,4-trimethylpentane), a sterically demanding substrate for asymmetric catalysis, and a precise analytical standard for petrochemical characterization [2].

Procuring crude 'diisobutylene' (a mixture of α and β isomers) or substituting with the more abundant 2,4,4-trimethyl-1-pentene fundamentally alters reaction kinetics and product distributions. The β-isomer (2,4,4-trimethyl-2-pentene) possesses an internal double bond heavily shielded by a tert-butyl group, which paradoxically makes it thermodynamically less stable than the terminal α-isomer due to severe internal steric repulsion [1]. This structural difference results in a significantly higher activation energy for hydrogenation and distinct reactivity profiles in etherification. Using a generic mixture introduces unpredictable reaction rates, requires complex downstream separations, and obscures isomer-specific catalytic behaviors, making pure 2,4,4-trimethyl-2-pentene indispensable for precise kinetic modeling and selective synthesis [2].

Thermodynamic Stability and Steric Hindrance in Isomerization

Unlike the general rule of alkene stability where higher substitution yields greater stability, 2,4,4-trimethyl-2-pentene (β-alkene) is thermodynamically less stable than its terminal α-alkene counterpart (2,4,4-trimethyl-1-pentene). The isomerization from the α-alkene to the β-alkene is endothermic (ΔH = 3.51 ± 0.03 kJ/mol) due to severe steric repulsion from the bulky tert-butyl group adjacent to the internal double bond [1].

Evidence DimensionIsomerization Enthalpy (Thermodynamic Stability)
Target Compound DataLess stable (Endothermic formation, ΔH = +3.51 kJ/mol)
Comparator Or Baseline2,4,4-Trimethyl-1-pentene (Thermodynamically favored α-alkene)
Quantified DifferenceΔH = 3.51 ± 0.03 kJ/mol favoring the terminal alkene
ConditionsThermodynamic equilibrium at 50–110 °C

Because the crude mixture naturally favors the α-alkene (approx. 4:1), procuring pure β-alkene is mandatory for processes requiring the internal double bond, as it cannot be easily enriched via spontaneous isomerization.

Differential Hydrogenation Kinetics

The position of the double bond significantly alters hydrogenation kinetics. When converting isooctenes to isooctane over a commercial Co/SiO2 catalyst, the internal double bond of 2,4,4-trimethyl-2-pentene exhibits an activation energy of 49 kJ/mol, compared to only 34 kJ/mol for the terminal double bond in 2,4,4-trimethyl-1-pentene[1]. This substantial kinetic barrier means the terminal alkene is hydrogenated substantially faster.

Evidence DimensionHydrogenation Activation Energy
Target Compound Data49 kJ/mol
Comparator Or Baseline2,4,4-Trimethyl-1-pentene (34 kJ/mol)
Quantified Difference+15 kJ/mol higher activation barrier for the β-alkene
ConditionsHydrogenation to isooctane over commercial Co/SiO2 catalyst in a three-phase reactor

The higher activation energy dictates that pure 2,4,4-trimethyl-2-pentene requires more aggressive reactor conditions, making isomer purity critical for predictable scale-up in isooctane production.

Activation Energy in Methanol Etherification

In the synthesis of the high-octane fuel additive 2-methoxy-2,4,4-trimethylpentane (TOME), 2,4,4-trimethyl-2-pentene demonstrates a slightly lower activation energy for etherification with methanol than its α-isomer counterpart. Over a polyethylene-based ion-exchange fiber catalyst (Smopex-101), the activation energy for the β-alkene is 80 ± 2 kJ/mol, compared to 86 ± 1 kJ/mol for 2,4,4-trimethyl-1-pentene [1].

Evidence DimensionEtherification Activation Energy
Target Compound Data80 ± 2 kJ/mol
Comparator Or Baseline2,4,4-Trimethyl-1-pentene (86 ± 1 kJ/mol)
Quantified Difference6 kJ/mol lower activation energy for the β-alkene
ConditionsLiquid phase etherification with methanol at 50–90 °C using Smopex-101 catalyst

This kinetic advantage impacts catalyst selection and reactor design when optimizing the yield of high-octane ether additives from specific isobutene dimers.

Atypical Hydrogenation Response in Hydrodesulfurization Environments

During the hydrodesulfurization (HDS) of catalytic cracked gasoline, the presence of H2S acts as a poison for the hydrogenation of typical n-olefins. However, 2,4,4-trimethyl-2-pentene exhibits an atypical response: its hydrogenation is promoted by H2S, while the hydrogenation of linear comparators like 1-octene is largely retarded [1].

Evidence DimensionHydrogenation Rate Response to H2S
Target Compound DataHydrogenation promoted by H2S
Comparator Or Baseline1-Octene (Hydrogenation retarded by H2S)
Quantified DifferenceOpposite kinetic response to H2S poisoning
ConditionsHDS conditions over Co-Mo catalysts at 150 °C, 1.3 MPa

This unique sulfur-tolerance makes the compound an essential model substrate for evaluating advanced HDS catalysts where preserving olefin content is critical for octane ratings.

Kinetic Modeling of High-Octane Fuel Additive Synthesis

Because 2,4,4-trimethyl-2-pentene exhibits a distinct activation energy (80 kJ/mol) for methanol etherification compared to the α-isomer, it is a critical pure standard for designing and optimizing reactors that produce 2-methoxy-2,4,4-trimethylpentane (TOME). Using the pure β-isomer allows engineers to isolate internal double bond reactivity without the confounding kinetics of the terminal alkene [1].

Hydrodesulfurization (HDS) Catalyst Evaluation

In the refining of catalytic cracked gasoline (CCG), 2,4,4-trimethyl-2-pentene is used as a model iso-olefin because its hydrogenation is uniquely promoted by H2S, unlike n-olefins which are retarded. Procuring the pure compound enables researchers to map the differential active sites on Co-Mo catalysts and optimize HDS processes that remove sulfur while preserving high-octane olefins [2].

Stereoselective Epoxidation and Hydroformylation

The severe steric hindrance of the internal trisubstituted double bond makes 2,4,4-trimethyl-2-pentene an ideal challenging substrate for testing the limits of novel catalysts. It is used to evaluate the regioselectivity of bisphosphine-rhodium catalysts in hydroformylation and the electrophilic preference of manganese-based epoxidation systems, where it outcompetes electron-deficient alkenes [3].

Physical Description

COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

3.6

Boiling Point

104.9 °C
104 °C

Flash Point

35 °F (2 °C) (OPEN CUP)
1.7 °C o.c.

Vapor Density

3.8 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.7218 @ 20 °C/4 °C
Relative density (water = 1): 0.72

Melting Point

-106.3 °C
-106 °C

UNII

548R0DU21I

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (20.74%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (22.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (46.28%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

35.90 mmHg
35.9 mm Hg @ 25 °C
Vapor pressure, kPa at 38 °C: 11.02

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

107-40-4

Wikipedia

2,4,4-trimethyl-2-pentene

Methods of Manufacturing

EXTRACTION OF ISOBUTYLENE WITH SULFURIC ACID FOLLOWED BY HEATING OF EXTRACT TO RELEASE ISOMERIC DIISOBUTYLENES (DIB MIXT); BY-PRODUCT IN THE MFR OF METHYL TERT-BUTYL ETHER & BUTADIENE

General Manufacturing Information

2-Pentene, 2,4,4-trimethyl-: ACTIVE
A group of isomers of the formula C8-H16, of which 2,4,4-trimethylpentene-1 & 2,4,4-trimethylpentene-2 are the most important since they are formed in appreciable amt when isobutene (isobutylene) is polymerized. /Diisobutylene/
ACETYLATED DIISOBUTYLENE WAS PREPARED BY HEATING 30 G DIISOBUTYLENE (CONTAINING 80% 2,4,4-TRIMETHYL-1-PENTENE & 20% 2,4,4-TRIMETHYL-2-PENTENE), 41 G AC2O, & 6 G CATION EXCHANGER KU-23 @ APPROX 60 °C FOR APPROX 5 HR. ACETYLATED DIISOBUTYLENE MAY BE USED IN PERFUMERY.
Alkylation, intermediates, antioxidants, surfactants, lube additives, plasticizers, & rubber chemicals. /Diisobutylene - including 2,4,4-trimethyl-2-pentene isomer/
CHEM INT FOR OCTYLPHENOL, EG, FOR SURFACTANTS-AS DIB MIXT
For more General Manufacturing Information (Complete) data for 2,4,4-TRIMETHYL-2-PENTENE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

A CHROMATOGRAPHIC METHOD FOR IDENTIFYING THE VOLATILE COMPONENTS OF RUBBERS AS IMPURITIES IN AIR IS DESCRIBED. A FLAME IONIZATION DETECTOR & COPPER CAPILLARY COLUMN WITH SQUALANE WAS USED. A LARGE NUMBER OF COMPONENTS WERE IDENTIFIED, INCLUDING 2,4,4-TRIMETHYL-2-PENTENE FROM BUTADIENE RUBBER.

Dates

Last modified: 08-15-2023

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